molecular formula C9H13N3O4S B1589650 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide CAS No. 240423-09-0

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Cat. No. B1589650
CAS RN: 240423-09-0
M. Wt: 259.28 g/mol
InChI Key: MZMDBLLVFCKLRT-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, commonly referred to as APS, is a synthetic, water-soluble compound with a variety of uses in scientific research. It is a nitrobenzenesulfonamide derivative that is synthesized from 3-aminopropyl-2-nitrobenzenesulfonyl chloride, and is used in a number of biochemical processes, including protein and DNA synthesis, as well as in the synthesis of other compounds. APS is a versatile compound with many applications, including protein and DNA synthesis, as well as in the synthesis of other compounds.

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

  • Nitrobenzenesulfonamides like N-(3-Aminopropyl)-2-nitrobenzenesulfonamide are used for the preparation of secondary amines. These compounds undergo smooth alkylation by the Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. They can be deprotected readily via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Synthesis of Novel Hypoxic Cell Selective Cytotoxic Agents

  • Basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, indicating potential for therapeutic applications (Saari et al., 1991).

Novel Route to Amadori Rearrangement Products

  • Amino-acid derived nitrobenzenesulfonamides are condensed under Mitsunobu conditions with glucose derivatives, yielding fully protected glucosylamines. These compounds, upon total deprotection, rearrange to provide corresponding Amadori products (Turner et al., 1999).

Creation of Amino Acid Carbohydrate Hybrids

  • Amino acid derived nitrobenzenesulfonamides are condensed with various saccharide and nucleoside derivatives to produce fully protected hybrids. These compounds can be incorporated into peptide sequences, showing potential in the field of bioconjugate chemistry (Turner et al., 2001).

Application in Bacterial Biofilm Inhibition and Cytotoxicity

  • Nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have been evaluated for their inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Certain derivatives displayed suitable inhibitory action and docile cytotoxicity, indicating potential in antibacterial applications (Abbasi et al., 2020).

properties

IUPAC Name

N-(3-aminopropyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDBLLVFCKLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448930
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

CAS RN

240423-09-0
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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